苯并噻嗪-10-基(吡咯啉-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

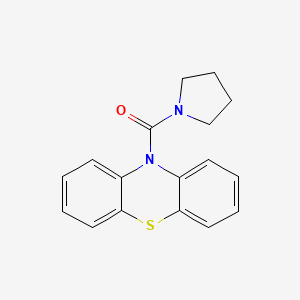

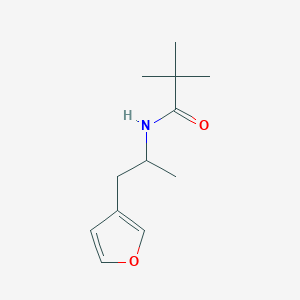

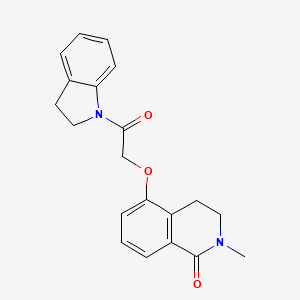

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen . It exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . It is synthesized and characterized for its crystal structure and photophysical properties .

Synthesis Analysis

The synthesis of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone involves the creation of a new luminogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits high-contrast luminescence dependent on polymorphism and mechanochromism . It shows interesting mechanochromic luminescence behaviors which are rationalized to be caused by the changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .Physical And Chemical Properties Analysis

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . Two kinds of crystals with sky blue (463 nm) and green (557 nm) photoluminescence (PL), respectively, are obtained .科学研究应用

抗精神病活性

吩噻嗪衍生物因其抗精神病特性而受到研究。例如,一项研究设计并合成了在测试中显示出显着抗精神病活性的新型衍生物,可与 established drugs like haloperidol (Gopi, Sastry, & Dhanaraju, 2017) 等既定药物相媲美。

抗菌和抗菌应用

包括具有吡咯烷-1-基甲酮成分在内的几种吩噻嗪衍生物表现出有效的抗菌活性。一项合成此类衍生物的新有机锡(IV)配合物的研究证明了对各种菌株具有显着的抗菌作用 (Singh, Singh, & Bhanuka, 2016)。此外,其他衍生物也显示出有希望的抗菌活性,强调了它们在开发新的抗菌剂中的潜力 (Vasudha, Rao, Reddy, & Baru, 2016)。

癌症治疗

吩噻嗪衍生物因其在癌症治疗中的潜力而受到研究。一项研究发现,某些衍生物有效抑制微管蛋白聚合并诱导细胞周期停滞,证明了它们作为癌症治疗剂的潜力 (Prinz et al., 2017)。

光谱和结构表征

已对吩噻嗪衍生物的结构和光谱性质进行了研究。专注于电子密度和分子结构的研究有助于了解这些化合物的化学行为以及在各个领域的潜在应用 (Malinska et al., 2012)。

配合物的合成和表征

涉及吩噻嗪衍生物的配合物的合成和表征是活跃的研究领域。这些研究有助于更广泛地了解这些化合物及其在包括材料科学和药理学在内的各种应用中的潜力 (Swoboda et al., 2022)。

作用机制

Target of Action

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen that has been synthesized and characterized for its unique properties It is known to exhibit apparent aggregation-induced emission, polymorphism, and mechanochromism properties .

Mode of Action

The interaction of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone with its targets results in high-contrast luminescence dependent on polymorphism and mechanochromism . This means that the compound can change its luminescence properties based on its physical state and the mechanical pressure applied to it .

Biochemical Pathways

The compound’s mechanochromic luminescence behaviors are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .

Result of Action

The molecular and cellular effects of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone’s action are primarily observed as changes in luminescence properties. The compound exhibits two kinds of crystals with sky blue and green photoluminescence respectively . The sky blue photoluminescence is progressively red-shifted to orange photoluminescence along with the photoluminescence intensity change when the crystal is compressed under gradually strengthened external pressure .

Action Environment

The action, efficacy, and stability of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone are influenced by environmental factors such as external pressure and physical state. For instance, the compound shows reversible photoluminescence changes between sky blue and yellow by repeated grinding and solvent fuming .

未来方向

The future directions of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone research could involve its use in high-tech applications, such as mechanosensors and data recording . Its interesting mechanochromic luminescence behaviors could be useful for further development and application of new mechanochromic luminescent materials .

生化分析

Biochemical Properties

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits interesting luminescence behaviors that are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits interesting mechanochromic luminescence behaviors under altered external pressures

属性

IUPAC Name |

phenothiazin-10-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPFEJWVFJCIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)